molecular formula C10H4Cl2N2 B1347115 Propanedinitrile, ((2,6-dichlorophenyl)methylene)- CAS No. 2972-79-4

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

Cat. No.: B1347115
CAS No.: 2972-79-4
M. Wt: 223.05 g/mol
InChI Key: JONNMZZDUHHEOH-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, is a chemical compound with the molecular formula C10H4Cl2N2 . It is known for its unique structure, which includes a dichlorophenyl group attached to a methylene-propanedinitrile moiety. This compound is a yellow crystalline solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNMZZDUHHEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183871
Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-79-4
Record name 2-[(2,6-Dichlorophenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2,6-Dichlorophenyl)methylene)propanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98314
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2,6-DICHLOROPHENYL)METHYLENE)PROPANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLM7EG4PZ
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